Bienvenue dans la boutique en ligne BenchChem!

Azastene

3β-hydroxysteroid dehydrogenase Placental steroidogenesis Enzyme inhibition I50

Azastene (WIN-17625) is a synthetic androstanoisoxazole that acts as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase/Δ⁵→Δ⁴-isomerase (3β-HSD), the enzyme catalyzing the conversion of pregnenolone to progesterone and dehydroepiandrosterone to androstenedione. This inhibition disrupts the biosynthesis of all major steroid classes—progestins, corticosteroids, androgens, and estrogens—making azastene a tool compound for experimental control of steroidogenesis.

Molecular Formula C23H33NO2
Molecular Weight 355.5 g/mol
CAS No. 13074-00-5
Cat. No. B076058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzastene
CAS13074-00-5
Synonymsazastene
isoxazol
Win 17,625
Win-17625
Molecular FormulaC23H33NO2
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC1(C2=CCC3C4CCC(C4(CCC3C2(CC5=C1ON=C5)C)C)(C)O)C
InChIInChI=1S/C23H33NO2/c1-20(2)18-7-6-15-16(21(18,3)12-14-13-24-26-19(14)20)8-10-22(4)17(15)9-11-23(22,5)25/h7,13,15-17,25H,6,8-12H2,1-5H3/t15-,16+,17+,21-,22+,23+/m1/s1
InChIKeyAXLOCHLTNQDFFS-BESJYZOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azastene (CAS 13074-00-5) for Steroidogenesis Inhibition: A Quantitative Comparator-Backed Procurement Guide


Azastene (WIN-17625) is a synthetic androstanoisoxazole that acts as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase/Δ⁵→Δ⁴-isomerase (3β-HSD), the enzyme catalyzing the conversion of pregnenolone to progesterone and dehydroepiandrosterone to androstenedione [1]. This inhibition disrupts the biosynthesis of all major steroid classes—progestins, corticosteroids, androgens, and estrogens—making azastene a tool compound for experimental control of steroidogenesis [2]. Originally developed as a luteolytic and interceptive agent, azastene demonstrates oral activity in rodent and nonhuman primate models [3]. Its procurement value rests on a differentiated, quantifiable inhibition profile against the 3β-HSD enzyme family relative to other synthetic steroidogenic inhibitors such as trilostane, cyanoketone, and WIN-32729 (epostane).

Why Azastene Cannot Be Replaced by Other 3β-HSD Inhibitors: A Case for Empirical Selection


Although trilostane, cyanoketone, and WIN-32729 (epostane) all target 3β-HSD, their inhibition profiles diverge substantially across enzyme isoforms, tissue contexts, and functional endpoints [1]. Azastene displays a uniquely balanced potency spectrum: its I50 for 3β-HSD (1 µM) is 250-fold weaker than trilostane (4 nM), yet azastene is 6.8-fold more potent against 20α-HSD (I50 0.6 µM vs. 4.1 µM) [2]. This inverted selectivity cannot be inferred from 3β-HSD potency alone. Moreover, azastene is completely ineffective at blocking ACTH-stimulated adrenal steroidogenesis at concentrations where trilostane maintains full suppression, demonstrating a functional selectivity that is masked in simple enzyme assays [3]. Generic substitution based on nominal target class is therefore scientifically indefensible without empirical head-to-head data.

Azastene (CAS 13074-00-5) Quantitative Differentiation Evidence Against Closest 3β-HSD Inhibitor Comparators


3β-HSD Inhibition Potency: Azastene vs. Trilostane, Cyanoketone, and WIN-32729 in Human Placental Tissue

In a direct head-to-head comparison using human term placental tissue, azastene inhibited 3β-HSD with an I50 of 1 µM. Trilostane, cyanoketone, and WIN-32729 (epostane) were 250-fold, 333-fold, and 200-fold more potent, with I50 values of 4 nM, 3 nM, and 5 nM respectively [1]. This large potency gap establishes that azastene is a relatively weak 3β-HSD inhibitor and is categorically unsuitable for applications requiring near-complete blockade of this enzyme at low concentrations.

3β-hydroxysteroid dehydrogenase Placental steroidogenesis Enzyme inhibition I50

Functional Adrenal Selectivity: Azastene Fails to Block ACTH-Stimulated Cortisol Output, Unlike Trilostane

When ovine adrenal tissue was challenged with ACTH in vitro, azastene at 20 µmol/L was completely ineffective at blocking the stimulatory action of ACTH on cortisol synthesis and release. In contrast, trilostane at the identical concentration (20 µmol/L) significantly suppressed cortisol output in both unstimulated and ACTH-stimulated adrenals [1]. This differential sensitivity to trophic hormone drive indicates that azastene's inhibition is functionally overridden under stimulated conditions, a property not shared by trilostane.

Adrenal steroidogenesis ACTH stimulation Cortisol suppression

20α-HSD Inhibition: Azastene Displays 6.8-Fold Greater Potency Than Trilostane

In the same human placental preparation, azastene inhibited 20α-HSD with an I50 of 0.6 µM, compared to trilostane's I50 of 4.1 µM—a 6.8-fold potency advantage for azastene [1]. Cyanoketone matched azastene's potency (I50 = 0.6 µM), while WIN-32729 was 2.5-fold less potent (I50 = 1.5 µM). This is the only enzyme endpoint among those tested where azastene equals or exceeds the potency of comparator 3β-HSD inhibitors.

20α-hydroxysteroid dehydrogenase Progesterone metabolism Isoform selectivity

In Vivo Interceptive Efficacy: Complete Pregnancy Termination at 12 mg/kg Oral in Rats with Defined Reversibility

A single oral dose of azastene at 12 mg/kg administered to rats on day 10 of pregnancy induced resorption of all fetuses and a precipitous decline in circulating progesterone [1]. This effect was completely prevented by concurrent subcutaneous progesterone (4 mg/rat), confirming that pregnancy interruption is mediated specifically via progesterone withdrawal [2]. A subsequent study using 24 mg/kg azastene alone produced complete interceptive action, with plasma progesterone falling to 114 ± 39 nmol/L by day 14 (p<0.01) [3]. In contrast, epostane (WIN-32729) derivatives showed variable interceptive activity; only one of fourteen azastene/epostane analogs (YG107) approached the potency of the parent epostane [4].

Interceptive agent Pregnancy termination Progesterone withdrawal

Cholesterol Side-Chain Cleavage Selectivity: Azastene Spares CSCC Activity While Cyanoketone Inhibits by 50%

In bovine adrenal cortex mitochondria, azastene at 10 µM did not significantly inhibit pregnenolone metabolism via cholesterol side-chain cleavage (CSCC). Cyanoketone, however, reduced the initial rate of CSCC by 50% at the same concentration (10 µM) in the presence of 10 mM malate [1]. Trilostane also significantly inhibited pregnenolone metabolism under these conditions. This off-target CSCC inhibition by cyanoketone introduces a confounding variable in studies of the cholesterol-to-pregnenolone step, making azastene the cleaner probe for 3β-HSD-specific questions in mitochondrial preparations.

Cholesterol side-chain cleavage Mitochondrial steroidogenesis Off-target enzyme effects

Prostaglandin-Mediated Mechanism: Azastene's Antifertility Effect Reversed by Indomethacin, Distinguishing It from Direct Progesterone Antagonists

In pregnant rats, azastene (12 mg/kg) alone reduced uterine blood progesterone to 30.6 ± 4.4 ng/mL and elevated PGF metabolites to 707 ± 45 pg/mL, with 100% fetal death. Co-administration of indomethacin (a prostaglandin synthesis inhibitor) reversed these effects: uterine progesterone remained at 100.6 ± 11 ng/mL (p<0.01 vs. azastene alone) and PGF metabolites fell to 329.8 ± 41 pg/mL (p<0.01) [1]. Fetuses survived and developed normally. This prostaglandin-dependent component of azastene's mechanism distinguishes it from pure 3β-HSD inhibitors that act solely through enzymatic blockade, and from direct progesterone receptor antagonists like mifepristone.

Prostaglandin F2α Indomethacin reversal Luteolytic mechanism

Azastene (CAS 13074-00-5) Validated Application Scenarios Driven by Quantitative Differentiation Data


Selective 20α-HSD Inhibition in Placental Progesterone Metabolism Studies

Azastene's 6.8-fold greater 20α-HSD potency relative to trilostane (I50 0.6 µM vs. 4.1 µM) makes it the preferred inhibitor for experiments focused on progesterone catabolism rather than synthesis [4]. In human placental assays, this selectivity allows researchers to probe the 20α-HSD arm of steroid metabolism without the near-complete 3β-HSD blockade that trilostane or cyanoketone would impose.

ACTH-Insensitive Steroidogenic Blockade in Adrenal Research

Because azastene at 20 µmol/L is completely ineffective against ACTH-stimulated cortisol production, while trilostane suppresses output under identical conditions, azastene serves as a tool to dissect trophic-hormone-dependent versus -independent steroidogenic pathways in adrenal tissue [4]. This property is critical for investigators who need to maintain adrenal responsiveness to ACTH while still partially inhibiting basal steroidogenesis.

Mitochondrial Cholesterol Side-Chain Cleavage Assays Requiring 3β-HSD Inhibition Without CSCC Interference

In bovine adrenal mitochondria, azastene (10 µM) does not significantly inhibit CSCC, whereas cyanoketone causes 50% inhibition of the rate-limiting cholesterol-to-pregnenolone step [4]. This clean selectivity makes azastene the compound of choice when the experimental design requires 3β-HSD blockade to prevent pregnenolone metabolism without confounding CSCC activity.

Prostaglandin-Dependent Luteolysis Models with Indomethacin-Sensitive Reversal

Azastene's antifertility effect in rats is fully reversed by indomethacin co-administration, which restores uterine progesterone to 100.6 ng/mL (vs. 30.6 ng/mL with azastene alone) and enables normal fetal development [4]. This provides a unique pharmacological on/off switch for luteolysis studies, distinguishing azastene from pure enzymatic inhibitors and progesterone receptor antagonists that lack this prostaglandin-mediated component.

Quote Request

Request a Quote for Azastene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.